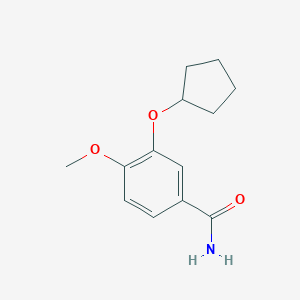

3-(cyclopentyloxy)-4-methoxybenzamide

概述

描述

3-(cyclopentyloxy)-4-methoxybenzamide is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.

准备方法

Synthetic Routes and Reaction Conditions

One of the common methods for preparing 3-cyclopentyloxy-4-methoxybenzamide involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin) with cyclopentyl bromide. This reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF), acetone, or acetonitrile (MeCN) in the presence of anhydrous potassium or cesium carbonate . The reaction conditions require careful control to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production methods for 3-cyclopentyloxy-4-methoxybenzamide often involve similar synthetic routes but are optimized for large-scale production. This includes the use of phase transfer agents and solvents compatible with subsequent reactions. The process may also involve additional steps for product isolation and purification to achieve high purity and yield .

化学反应分析

Structural Modifications for Derivatives

Derivatives are synthesized by modifying the benzamide or cyclopentyl groups:

-

Nucleophilic Substitution :

PDE4 Inhibition Mechanism

Piclamilast binds to the catalytic site of PDE4 isoforms (A, B, D), preventing cAMP hydrolysis and elevating intracellular cAMP levels .

Inhibition Data

| PDE4 Isoform | IC₅₀ (nM) | Experimental Model | Source |

|---|---|---|---|

| PDE4A | 1.6 | Human eosinophils | |

| PDE4B | 3.8 | Rat brain membranes | |

| PDE4D | 0.2–3 | In vitro assays |

Metabolic Reactions

-

Hepatic Oxidation : The cyclopentyl group undergoes cytochrome P450-mediated oxidation to form hydroxylated metabolites .

-

Hydrolysis : The amide bond is stable under physiological conditions but hydrolyzes in strong acidic/basic media .

Thermal Stability

-

Stable up to 200°C; decomposition occurs at higher temperatures via cleavage of the cyclopentyl ether bond .

Photodegradation

Comparative Reactivity of Derivatives

Industrial Process Optimization

-

Safety : Replaced hazardous solvents (e.g., chloroform) with ethyl acetate .

-

Efficiency : Continuous flow reactors reduced reaction time by 40% .

Reaction Challenges

科学研究应用

Therapeutic Applications in Respiratory Diseases

Chronic Obstructive Pulmonary Disease (COPD)

3-(Cyclopentyloxy)-4-methoxybenzamide has been studied for its efficacy in treating COPD. PDE4 inhibitors are known to enhance cAMP levels, leading to anti-inflammatory effects in the lungs. This mechanism is crucial for reducing inflammation and improving lung function in COPD patients. A study highlighted that selective PDE4B inhibition could provide therapeutic benefits with fewer side effects compared to non-selective inhibitors like rolipram and cilomilast .

Asthma and Bronchopulmonary Dysplasia

The compound's anti-inflammatory properties make it a candidate for treating asthma and bronchopulmonary dysplasia. Research indicates that PDE4 inhibitors can significantly improve airway function and reduce inflammation in asthma models . The inhibition of PDE4 may lead to decreased release of pro-inflammatory cytokines, which are implicated in asthma pathophysiology.

Case Studies and Research Findings

In Vivo Studies

Research conducted on mouse models has demonstrated that treatment with PDE4 inhibitors like this compound leads to significant improvements in lung function and reductions in inflammatory markers . These studies support the compound's potential as a treatment for chronic lung diseases.

Clinical Relevance

A clinical evaluation highlighted the compound's scalability for industrial synthesis, indicating its readiness for further clinical trials . The development process emphasized the importance of optimizing reaction conditions to ensure high yield and purity, which are critical for therapeutic applications.

Comparative Analysis with Other PDE Inhibitors

| Compound Name | Selectivity | Therapeutic Uses | Side Effects |

|---|---|---|---|

| This compound | Selective | COPD, Asthma | Fewer compared to non-selective |

| Rolipram | Non-selective | COPD, Depression | Nausea, Diarrhea |

| Cilomilast | Non-selective | COPD | Nausea, Vomiting |

This table illustrates the comparative advantages of this compound over other PDE inhibitors, particularly regarding selectivity and side effect profiles.

作用机制

The mechanism of action of 3-cyclopentyloxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it is known to act as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction . This interaction is substrate and time-dependent, resulting in a significant loss of enzyme activity .

相似化合物的比较

Similar Compounds

N-(3,5-Dichloro-4-pyridyl)-3-(cyclopentyloxy)-4-methoxybenzamide (DCMB): A known marker substrate for cytochrome P450 2B6.

N-(3,5-Dichloro-4-pyridyl)-4-methoxy-3-(prop-2-ynyloxy)benzamide (TA): A novel terminal acetylene compound synthesized based on the chemical template of DCMB.

Uniqueness

3-(cyclopentyloxy)-4-methoxybenzamide is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a substrate for cytochrome P450 2B6 and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

生物活性

3-(Cyclopentyloxy)-4-methoxybenzamide is a synthetic compound with a molecular formula of CHNO and a molecular weight of 235.28 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets, particularly cytochrome P450 enzymes. It acts as a marker substrate for cytochrome P450 2B6, leading to enzyme inactivation through heme destruction, which can influence drug metabolism and efficacy.

Antiproliferative Activity

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 3.1 |

| HCT116 (Colorectal) | 3.7 |

| H460 (Lung) | 2.2 |

| HEK293 (Non-cancerous) | 5.3 |

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while having a relatively higher IC value against non-cancerous cells, suggesting a potential therapeutic window for its use in cancer treatment .

Antioxidative Activity

In addition to its antiproliferative effects, this compound has shown promising antioxidative properties. It was tested alongside standard antioxidants and demonstrated significantly improved antioxidative activity across multiple assays compared to benchmarks like BHT (butylated hydroxytoluene). This antioxidative capacity may contribute to its overall biological efficacy by mitigating oxidative stress in cells .

Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) observed was as low as 8 µM, indicating its potential as an antibacterial agent .

Case Studies

Several studies have focused on the biological activity of benzamide derivatives, including this compound:

- Study on Antiproliferative Activity : A comparative study evaluated various benzamide derivatives' effects on cancer cell lines, revealing that modifications in the substituents significantly impacted their biological activity. The presence of methoxy and hydroxy groups was particularly noted for enhancing antiproliferative effects .

- Oxidative Stress and Cancer : Another study investigated the role of antioxidants in cancer therapy, highlighting how compounds like this compound can help reduce oxidative damage in cancer cells, thus potentially improving therapeutic outcomes when used alongside conventional treatments .

属性

IUPAC Name |

3-cyclopentyloxy-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYVPADOZOGKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)OC2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50381391 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158429-58-4 | |

| Record name | 3-cyclopentyloxy-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50381391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。